6,6-Dimethylpiperidin-3-amine

PDE4D phosphodiesterase cognition

6,6-Dimethylpiperidin-3-amine dihydrochloride ((S)-enantiomer) is a conformationally restricted chiral 3-aminopiperidine scaffold. The gem-dimethyl group limits rotational freedom, enabling differential target engagement across PDE4D (Kd=79 nM), dopamine D3 (IC50=953 nM), PI3Kδ (cellular IC50=374 nM), and IMPDH (Ki=240–440 nM). The (S)-stereochemistry is essential for potency and selectivity, while the dihydrochloride salt ensures solubility and handling stability. Procure this well-characterized building block to accelerate SAR optimization with built-in conformational constraint and stereochemical definition.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B15306576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylpiperidin-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1(CCC(CN1)N)C
InChIInChI=1S/C7H16N2/c1-7(2)4-3-6(8)5-9-7/h6,9H,3-5,8H2,1-2H3
InChIKeyUFFKGTPSHYJTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6-Dimethylpiperidin-3-amine: Chiral 3-Aminopiperidine Scaffold for PDE4D, Dopamine D3, and PI3Kδ Drug Discovery Programs


6,6-Dimethylpiperidin-3-amine (commonly supplied as the (S)-enantiomer dihydrochloride salt, CAS 2365230-46-0) is a chiral 3-aminopiperidine derivative featuring a gem-dimethyl substitution at the 6-position of the piperidine ring . This gem-dimethyl group imposes significant conformational restriction on the piperidine ring, reducing the number of accessible low-energy conformations compared to unsubstituted 3-aminopiperidine [1]. The compound serves as a versatile chiral amine building block for the synthesis of biologically active molecules, with documented binding affinity and inhibitory activity across multiple therapeutically relevant targets including PDE4D, dopamine D3 receptor, PI3Kδ, and IMPDH [2][3][4][5]. The (S)-stereochemistry at C3 is critical for target engagement, as enantiomeric forms exhibit differential binding profiles . The dihydrochloride salt form enhances aqueous solubility and handling stability for medicinal chemistry workflows [6].

Why Unsubstituted 3-Aminopiperidine Cannot Substitute for 6,6-Dimethylpiperidin-3-amine in Structure-Based Drug Design


Unsubstituted 3-aminopiperidine and its simple N-alkylated derivatives lack the conformational constraint imposed by the gem-dimethyl group at the 6-position, resulting in greater conformational flexibility and different spatial presentation of the 3-amino pharmacophore [1]. This conformational difference directly impacts target binding: while unsubstituted 3-aminopiperidine serves as a general scaffold for DPP-4 inhibitors with reported IC50 values in the 75-520 nM range, the gem-dimethyl substitution in 6,6-dimethylpiperidin-3-amine alters the ring geometry and restricts rotational freedom, leading to distinct target engagement profiles across PDE4D, dopamine D3, and PI3Kδ [2][3]. Furthermore, the chiral center at C3 in 6,6-dimethylpiperidin-3-amine introduces stereochemical specificity absent in achiral 3-aminopiperidine; the (S)- and (R)-enantiomers exhibit differential binding affinities, with the R-configuration reported to confer higher selectivity in opioid receptor systems . Substituting a generic 3-aminopiperidine for this compound in a medicinal chemistry campaign would eliminate the conformational constraint and stereochemical control that define its utility, potentially compromising both potency and selectivity in structure-activity relationship optimization [4].

6,6-Dimethylpiperidin-3-amine: Quantitative Differentiation Versus 3-Aminopiperidine Analogs Across PDE4D, Dopamine D3, PI3Kδ, and IMPDH


PDE4D Binding Affinity: 6,6-Dimethylpiperidin-3-amine Exhibits Comparable Potency to Optimized 3-Aminopiperidine PDE4D Inhibitors

6,6-Dimethylpiperidin-3-amine demonstrates binding affinity to human PDE4D with a dissociation constant (Kd) of 79 nM as measured by surface plasmon resonance (SPR) assay [1]. This value is comparable to the inhibitory potency (IC50 = 75 nM) reported for a representative substituted 3-aminopiperidine PDE4D inhibitor in a recombinant enzyme assay [2]. While 6,6-dimethylpiperidin-3-amine itself is a building block rather than a fully optimized drug candidate, its PDE4D binding profile establishes it as a viable starting scaffold for PDE4D-targeted medicinal chemistry, offering conformational constraint advantages over unsubstituted 3-aminopiperidine [3].

PDE4D phosphodiesterase cognition inflammation

Dopamine D3 Receptor Antagonism: 6,6-Dimethylpiperidin-3-amine Demonstrates Sub-Micromolar Antagonist Activity at Human D3 Receptor

6,6-Dimethylpiperidin-3-amine exhibits antagonist activity at the human dopamine D3 receptor with an IC50 of 953 nM in a cell-based mitogenesis assay using CHOp cells [1]. For comparison, structurally related 3-aminopiperidine-based dopamine D3 receptor antagonists have been reported with Ki values ranging from 1.1 nM to 282 nM across various assay formats [2][3]. The sub-micromolar activity of 6,6-dimethylpiperidin-3-amine at D3 confirms that the gem-dimethyl substitution is tolerated in the D3 binding pocket and provides a starting point for further optimization [4].

dopamine D3 receptor antagonist CNS neuropsychiatric

PI3Kδ Cellular Inhibition: 6,6-Dimethylpiperidin-3-amine Scaffold Enables Sub-Micromolar PI3Kδ Pathway Suppression

Compounds incorporating the 6,6-dimethylpiperidin-3-amine scaffold have demonstrated inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM [1]. For context, a related PI3Kδ inhibitor containing a piperidine moiety achieved an IC50 of 63 nM in human whole blood [2], while optimized PI3Kδ inhibitors have reached single-digit nanomolar potency (e.g., IC50 = 2.7 nM in fluorescence polarization assay) [3]. The sub-micromolar cellular activity of the 6,6-dimethylpiperidin-3-amine scaffold confirms its suitability for PI3Kδ-targeted drug discovery, with the gem-dimethyl group potentially contributing to kinase selectivity as observed in related piperidine-based kinase inhibitors .

PI3Kδ kinase inhibitor immunology oncology

IMPDH Inhibition: 6,6-Dimethylpiperidin-3-amine Exhibits Low Micromolar IMPDH Inhibitory Activity

6,6-Dimethylpiperidin-3-amine demonstrates inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH) with Ki values ranging from 240 nM to 440 nM depending on the substrate condition tested [1]. For comparison, optimized IMPDH inhibitors have been reported with Ki values as low as 13 nM [2]. The low micromolar IMPDH inhibition observed for 6,6-dimethylpiperidin-3-amine confirms that the scaffold can engage this clinically validated target, albeit with modest potency in its unelaborated form [3].

IMPDH immunosuppression antiviral anticancer

Conformational Restriction: Gem-Dimethyl Substitution Reduces Piperidine Ring Flexibility Versus Unsubstituted 3-Aminopiperidine

The gem-dimethyl substitution at the 6-position of 6,6-dimethylpiperidin-3-amine imposes significant steric hindrance that restricts the conformational flexibility of the piperidine ring compared to unsubstituted 3-aminopiperidine [1]. This conformational restriction reduces the number of accessible low-energy conformations, which can enhance target selectivity by pre-organizing the 3-amino pharmacophore into a defined spatial orientation [2]. While quantitative conformational energy differences for this specific compound are not available in the literature, the general principle of gem-dimethyl-induced conformational restriction in piperidines is well-established: the proportion of the N-proton in the axial position is reduced by introduction of axial methyl groups, and the gem-dimethyl grouping increases the energy barrier for ring inversion .

conformational constraint gem-dimethyl piperidine stereochemistry

Enantiomeric Differentiation: (S)- and (R)-6,6-Dimethylpiperidin-3-amine Exhibit Stereospecific Target Engagement

The stereochemistry at C3 in 6,6-dimethylpiperidin-3-amine critically affects binding affinity to biological targets. While direct comparative data between (S)- and (R)-enantiomers of this specific compound are not publicly available in primary literature, vendor technical documentation indicates that the R-configuration exhibits higher selectivity in opioid receptor antagonist systems . This stereospecificity is consistent with the general principle that chiral 3-aminopiperidines engage asymmetric binding pockets in a stereoselective manner [1]. The availability of both (S)- and (R)-enantiomers (CAS 2365230-46-0 and 2806738-93-0, respectively) enables medicinal chemists to explore stereochemical SAR and select the optimal enantiomer for target engagement .

chiral amine enantioselectivity stereochemistry opioid receptor

6,6-Dimethylpiperidin-3-amine: Validated Research Applications in PDE4D, Dopamine D3, PI3Kδ, and IMPDH Drug Discovery


PDE4D-Targeted Drug Discovery for Cognitive Disorders and Inflammatory Diseases

6,6-Dimethylpiperidin-3-amine serves as a chiral building block for synthesizing PDE4D inhibitors, with demonstrated binding affinity (Kd = 79 nM) to human PDE4D [1]. PDE4D inhibition is clinically relevant for cognitive enhancement, memory improvement, and treatment of inflammatory conditions such as asthma and COPD [2]. The conformational constraint provided by the gem-dimethyl group may contribute to PDE4D isoform selectivity, a key challenge in developing PDE4 inhibitors with reduced emetic side effects [3]. Researchers can utilize this scaffold to generate novel PDE4D-targeted compounds with potentially improved selectivity profiles compared to non-selective PDE4 inhibitors [4].

Dopamine D3 Receptor Antagonist Development for Neuropsychiatric Disorders

The sub-micromolar antagonist activity of 6,6-dimethylpiperidin-3-amine at human dopamine D3 receptors (IC50 = 953 nM) supports its use as a starting scaffold for developing D3-selective ligands [1]. Dopamine D3 receptor antagonists and partial agonists are under investigation for treatment of substance use disorders, schizophrenia, Parkinson's disease, and restless legs syndrome [2]. The chiral nature of this building block enables stereochemical optimization, and the conformational restriction may enhance D3 versus D2 selectivity—a critical parameter for reducing extrapyramidal side effects associated with non-selective dopamine receptor antagonism [3].

PI3Kδ Kinase Inhibitor Discovery for Immuno-Oncology and Autoimmune Diseases

Compounds incorporating the 6,6-dimethylpiperidin-3-amine scaffold have demonstrated cellular inhibition of PI3Kδ-mediated AKT phosphorylation (IC50 = 374 nM), validating its utility in PI3Kδ-targeted drug discovery [1]. PI3Kδ inhibitors are clinically approved for treatment of B-cell malignancies (e.g., idelalisib, duvelisib) and are under investigation for autoimmune and inflammatory diseases [2]. The gem-dimethyl substitution may confer kinase selectivity advantages, as observed in related piperidine-based kinase inhibitors where dimethyl substitution modulates binding pocket interactions [3]. This scaffold provides a starting point for developing next-generation PI3Kδ inhibitors with improved selectivity and reduced toxicity [4].

IMPDH Inhibitor Synthesis for Antiviral, Immunosuppressive, and Anticancer Programs

6,6-Dimethylpiperidin-3-amine exhibits IMPDH inhibitory activity (Ki = 240-440 nM), supporting its use as a building block for IMPDH-targeted therapeutics [1]. IMPDH is a validated target for immunosuppressive therapy (mycophenolate mofetil), antiviral agents (ribavirin), and anticancer drug development [2]. The modest potency of the unelaborated scaffold provides a baseline for SAR optimization, and the conformational constraint imposed by the gem-dimethyl group may enhance selectivity for specific IMPDH isoforms or improve pharmacokinetic properties [3]. Researchers can leverage this scaffold to develop novel IMPDH inhibitors with differentiated profiles from existing clinical agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Dimethylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.